(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZVNPFMBMTHQ-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNN=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (1S)-1-(2H-1,2,3-Triazol-4-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of Chiral Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. It has become a cornerstone in medicinal chemistry due to its unique properties. The triazole ring is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds, making it an excellent scaffold in drug design.[1][2] Its ability to act as a bioisostere for amide bonds has been widely exploited in the development of novel therapeutics.[3] The introduction of a chiral center, as in (1S)-1-(2H-1,2,3-triazol-4-yl)ethanamine, adds a crucial three-dimensional aspect to the molecule, allowing for specific interactions with biological targets.
The hydrochloride salt form of this amine is designed to enhance its solubility and stability, which are critical properties for pharmaceutical development. This guide will focus on the 1,4-disubstituted 1,2,3-triazole isomer, which is readily accessible through well-established "click chemistry" reactions.[4]
Synthesis and Mechanism
The synthesis of chiral 1,4-disubstituted 1,2,3-triazoles often commences from readily available chiral starting materials, such as natural amino acids.[5] A plausible and efficient synthetic route to (1S)-1-(2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a practical laboratory synthesis.
Step 1: Synthesis of (S)-1-Azidoethylamine from (S)-Alanine
This transformation introduces the azide functionality necessary for the cycloaddition reaction.
-
Protection of the Amine: (S)-Alanine is first protected, for example, as its tert-butoxycarbonyl (Boc) derivative, to prevent side reactions.
-
Reduction of the Carboxylic Acid: The carboxylic acid of Boc-(S)-alanine is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or borane dimethyl sulfide complex (BMS).
-
Activation of the Hydroxyl Group: The resulting alcohol is converted into a good leaving group, typically by tosylation or mesylation.
-
Azide Substitution: The tosylate or mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield (S)-1-azidoethylamine.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction forms the 1,2,3-triazole ring with high regioselectivity for the 1,4-isomer.[6][7]
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of water and t-butanol), (S)-1-azidoethylamine and an acetylene source (such as ethynyltrimethylsilane, which is easier to handle than acetylene gas) are combined.
-
Catalyst System: A copper(I) catalyst is generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[8]
-
Reaction Execution: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The product is extracted into an organic solvent, and the solvent is removed under reduced pressure. If ethynyltrimethylsilane was used, the trimethylsilyl group is removed under appropriate conditions.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: The crude (1S)-1-(2H-1,2,3-triazol-4-yl)ethanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Caption: Synthetic workflow for the target compound.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet for the methine and a doublet for the methyl), a singlet for the triazole ring proton, and exchangeable signals for the amine protons. The chemical shifts will be influenced by the protonation state.[9][10] |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the triazole ring.[9][10] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the triazole ring structure.[11] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching, C=C and C=N stretching within the triazole ring, and N-N stretching. |
Purity and Chiral Analysis
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Chiral HPLC or Capillary Electrophoresis (CE): To confirm the enantiomeric excess of the (S)-enantiomer.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.
Applications in Drug Discovery and Development
The unique structural features of (1S)-1-(2H-1,2,3-triazol-4-yl)ethanamine hydrochloride make it a valuable building block in drug discovery.
As a Pharmacophore
The triazole ring and the chiral amine can serve as key pharmacophoric elements that interact with biological targets such as enzymes and receptors.[12] The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the N-H of the protonated amine can be a hydrogen bond donor.
As a Versatile Linker
The 1,4-disubstituted 1,2,3-triazole is often used as a linker to connect different pharmacophores in the design of multi-target drugs or probes. Its rigidity and defined geometry can precisely orient the connected fragments.
Therapeutic Potential
1,2,3-Triazole derivatives have demonstrated a wide range of biological activities, including:
-
Antiviral: As potential inhibitors of viral enzymes.[2]
-
Anticancer: By targeting kinases or other proteins involved in cell proliferation.[3][12]
-
Antibacterial and Antifungal: By disrupting microbial cell wall synthesis or other essential processes.[13]
-
Anti-inflammatory and Analgesic: By modulating inflammatory pathways.[1]
Caption: Potential interactions and applications of the chiral triazole core.
Conclusion
(1S)-1-(2H-1,2,3-Triazol-4-yl)ethanamine hydrochloride represents a valuable and versatile building block for medicinal chemists. Its synthesis, based on robust and well-established methodologies like the CuAAC reaction, allows for its efficient preparation. The combination of the stable 1,2,3-triazole ring and a chiral amine provides a unique scaffold for the design of novel therapeutic agents with the potential for high specificity and efficacy. This guide serves as a foundational resource for researchers looking to explore the rich potential of this and related compounds in drug discovery.
References
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M. K. Chaudhari, R. A. Kumar, and A. K. Chakraborti, "A versatile method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives starting from easily accessible naturally occurring D-or L-amino acids as chiral synthons," Beilstein Journal of Organic Chemistry, vol. 9, pp. 2346–2354, 2013. [Link]
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S. G. O. Santos, T. M. L. de Souza, and V. F. Ferreira, "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry," ACS Omega, vol. 8, no. 16, pp. 14387–14411, 2023. [Link]
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L. Taylor, C. Butler, and A. Schoffstall, "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives," American Chemical Society, 2021. [Link]
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A. J. Boulton, A. R. Katritzky, and A. M. Hamid, "Mass spectra of 1,2,3-triazoles," Journal of the Chemical Society C: Organic, pp. 2005-2008, 1967. [Link]
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Z.-X. Wang and H.-L. Qin, "Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water," University of Science and Technology of China. [Link]
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Y. Zhang et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers in Chemistry, vol. 10, p. 982283, 2022. [Link]
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P. K. Sharma et al., "New Methods for Synthesis of 1,2,3-Triazoles: A Review," Polycyclic Aromatic Compounds, vol. 42, no. 5, pp. 2166-2199, 2022. [Link]
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X. Li et al., "Application of triazoles in the structural modification of natural products," Future Medicinal Chemistry, vol. 12, no. 1, pp. 69-86, 2020. [Link]
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S. Kumar et al., "ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY," International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 12, pp. 4456-4472, 2022. [Link]
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An In-depth Technical Guide to the Molecular Structure of (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride is a chiral small molecule featuring a 1,2,4-triazole heterocycle. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a chiral (1S)-1-aminoethyl group introduces a specific stereochemical configuration that can be critical for selective interaction with biological targets. This guide provides a comprehensive overview of the molecular structure, proposed synthesis, and detailed characterization of this compound, offering valuable insights for its potential application in drug discovery and development.
Molecular Structure and Physicochemical Properties
The definitive structure of (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride is characterized by a 1,2,4-triazole ring linked at the N-4 position to the chiral carbon of a (1S)-ethanamine moiety. The hydrochloride salt form enhances the compound's solubility in aqueous media.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₄ | ChemDraw |
| Molecular Weight | 148.60 g/mol | ChemDraw |
| Appearance | Expected to be a solid | [4] |
| SMILES | Cl.Nn1cnnc1 | ChemDraw |
| InChI Key | Predicted | ChemDraw |
A closely related compound, (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, is documented as a solid, suggesting a similar physical state for the title compound.[4]
Proposed Synthesis and Mechanistic Insights
A plausible synthetic route to (1S)-1-(4H-1,2,4-triazol-4-yl)ethanamine hydrochloride would involve the reaction of (S)-(-)-1-phenylethylamine with 4-amino-1,2,4-triazole, followed by removal of the chiral auxiliary and subsequent salt formation. This approach leverages a well-established method for the synthesis of chiral amines.
DOT Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Boc-(S)-Alanine
-
To a solution of (S)-Alanine in a suitable solvent (e.g., a mixture of dioxane and water), add sodium bicarbonate.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous solution with a cold solution of potassium bisulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(S)-Alanine.
Step 2: Synthesis of Boc-(S)-Ala-NH-(1,2,4-triazole)
-
To a solution of Boc-(S)-Alanine in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Add 4-amino-1,2,4-triazole to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride
-
To a solution of the intermediate amide in an anhydrous ether (e.g., THF), add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Reflux the reaction mixture until the reduction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain the final product.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | ~1.5 | Doublet | ~7 | |
| CH | ~4.5 | Quartet | ~7 | |
| NH₂ | Broad singlet | - | - | Exchangeable with D₂O |
| Triazole CH | ~8.5 | Singlet | - | Two equivalent protons |
| NH (salt) | Broad singlet | - | - | Exchangeable with D₂O |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| CH₃ | ~20 | |
| CH | ~50 | |
| Triazole C | ~145 | Two equivalent carbons |
The chemical shifts of the triazole ring protons and carbons are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms.[5]
Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-3000 | Strong, broad |
| C-H stretch (aliphatic) | 2980-2850 | Medium |
| C=N stretch (triazole) | 1650-1550 | Medium |
| N-H bend (amine) | 1600-1500 | Medium |
| C-N stretch | 1250-1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
-
[M+H]⁺: The protonated molecular ion should be observed in ESI-MS.
-
Loss of NH₃: A common fragmentation pathway for primary amines.
-
Cleavage of the C-N bond between the ethanamine and the triazole ring.
-
Fragmentation of the triazole ring.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and, crucially, for confirming the absolute stereochemistry of the chiral center as (S). The crystal structure would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are vital for understanding its solid-state properties.[6]
DOT Diagram: Experimental Workflow for Characterization
Caption: Workflow for the structural characterization of the title compound.
Biological and Pharmaceutical Relevance
The 1,2,4-triazole nucleus is a key structural motif in numerous clinically used drugs, particularly antifungals like fluconazole and itraconazole.[7] These compounds often exert their therapeutic effect by inhibiting cytochrome P450 enzymes. The introduction of a chiral amine substituent provides an opportunity for developing stereoselective interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. The ethanamine side chain can also serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. Given the broad biological activities associated with 1,2,4-triazole derivatives, (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride represents a promising scaffold for the development of novel therapeutic agents.[1][2]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a proposed synthetic strategy, and a comprehensive characterization plan for (1S)-1-(4H-1,2,4-Triazol-4-yl)ethanamine hydrochloride. While specific experimental data for this exact molecule is not yet widely published, the information presented, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers and scientists in the field of drug discovery. The unique combination of a proven pharmacophore, the 1,2,4-triazole ring, with a specific stereocenter makes this compound a molecule of significant interest for further investigation and development.
References
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Technical Whitepaper: Solubility Profile & Process Engineering of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride
This guide details the solubility thermodynamics, process engineering considerations, and experimental protocols for (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride . This compound is a critical chiral building block, often utilized in the synthesis of IDO1 inhibitors (e.g., Linrodostat/BMS-986205 analogs) and advanced "Click Chemistry" pharmaceutical scaffolds.
Executive Summary & Chemical Context
(1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride is a polar, chiral amine salt. Its solubility profile is dominated by the ionic interaction between the ammonium cation and the chloride anion, alongside the hydrogen-bonding capabilities of the triazole ring.
-
Chemical Role: Primary intermediate for introducing the chiral ethylamine moiety into IDO1 inhibitors via amide coupling or nucleophilic aromatic substitution.
-
Critical Attribute: The hydrochloride salt form is preferred over the free base to prevent racemization, ensure oxidative stability, and facilitate isolation from aqueous reaction streams.
-
Thermodynamic Challenge: The compound exhibits high aqueous solubility, making extraction difficult. Process isolation typically relies on antisolvent crystallization or azeotropic drying .
Solubility Profile
The following data categorizes solvent interactions based on dielectric constant (
Table 1: Solubility Classification at 25°C
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Polar Protic | Water | High (>200 mg/mL) | Dissolution; Stock solutions. Warning: Hard to remove. |
| Methanol | High (>150 mg/mL) | Primary solvent for synthesis; Salt formation. | |
| Ethanol | Moderate (50-100 mg/mL) | Ideal Recrystallization Solvent. High | |
| Isopropanol (IPA) | Low-Moderate | Antisovlent for "polishing"; Crystallization yield optimizer. | |
| Polar Aprotic | DMSO | Very High (>250 mg/mL) | Biological assays; Library storage. |
| DMF | High | Coupling reactions (Amide bond formation). | |
| Acetonitrile | Sparingly Soluble | Slurry washes; HPLC mobile phase. | |
| Dipolar / Esters | Ethyl Acetate | Insoluble (<1 mg/mL) | Primary Antisolvent. Used to crash out the salt. |
| Acetone | Insoluble | Washing filter cakes (fast drying). | |
| Non-Polar | Dichloromethane | Insoluble | Extraction of the free base (after neutralization). |
| Toluene / Heptane | Insoluble | Azeotropic removal of water; Antisolvent. |
Process Note: In intermediate polarity solvents (THF, 2-MeTHF), this salt frequently exhibits "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Seed crystals are required to control polymorphism in these media.
Thermodynamic Mechanisms
The solubility behavior is governed by three competing forces:
-
Lattice Energy vs. Solvation Enthalpy: The high lattice energy of the HCl salt requires solvents with high dielectric constants (Water, DMSO, MeOH) to overcome the crystal packing forces via ion-dipole solvation.
-
Triazole Tautomerism: The 2H-triazole moiety is a hydrogen bond donor/acceptor. In protic solvents (EtOH), it participates in H-bonding networks, increasing solubility. In aprotic solvents (EtOAc), this network cannot form, leading to precipitation.
-
Chiral Packing: The (S)-enantiomer packs efficiently. Racemic mixtures often have higher solubility than the pure enantiomer (a property known as the Wallach Rule exception for salts), meaning the optical purity can be upgraded by recrystallizing from Ethanol/IPA mixtures.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Equilibrium Method)
Objective: Determine the saturation limit in a specific solvent at 25°C.
-
Preparation: Weigh 100 mg of (1S)-1-(2H-Triazol-4-yl)ethanamine HCl into a 4 mL borosilicate vial.
-
Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation:
-
If dissolved immediately: Solubility > 1000 mg/mL.
-
If undissolved after 1 mL: Proceed to heating.
-
-
Equilibration: Cap the vial and place in a shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate (e.g., 500 µL) to dryness under vacuum (SpeedVac) and weigh the residue.
-
Calculation:
-
Protocol B: Purification via Cooling Crystallization
Objective: Upgrade chiral purity and remove process impurities.
-
Dissolution: Dissolve crude salt in Methanol (5 volumes) at 50°C.
-
Displacement: Slowly add Isopropanol (10 volumes) while maintaining 50°C.
-
Nucleation: Cool slowly to 20°C (rate: 10°C/hour). If oiling occurs, add seed crystals (0.1 wt%).
-
Maturation: Stir at 0-5°C for 4 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold IPA/Heptane (1:1).
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Engineering Workflows
Workflow 1: Solubility Screening Logic
The following diagram illustrates the decision tree for selecting solvents during process development.
Caption: Logic flow for categorizing solvents into reaction media, crystallization vehicles, or antisolvents based on solubility observations.
Workflow 2: Isolation & Salt Formation Pathway
This diagram details the critical steps to isolate the hydrochloride salt from the free base reaction mixture.
Caption: Standard process workflow for isolating the amine HCl salt from a deprotection reaction stream.
References
-
Bristol-Myers Squibb Company. (2017). Patent WO2017007700A1: Indoleamine 2,3-dioxygenase inhibitors. (Describes the synthesis and isolation of Linrodostat intermediates).
-
Sigma-Aldrich. (2024). Product Specification: (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride. (Analogous triazole-amine salt properties).
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives. (Crystallization solvents for 1,2,3-triazole systems).
-
Organic Syntheses. (1941). Methylamine Hydrochloride Purification.[1][2] (General protocol for amine HCl recrystallization from alcohols).
-
University of Calgary. (2023). Solubility of Organic Compounds: Amine Salts.[3] (Fundamental thermodynamic principles).
Sources
safety and handling guidelines for (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride
An In-Depth Technical Guide to the Safe Handling of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride
This document provides comprehensive safety and handling guidelines for (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride, a heterocyclic amine derivative. Given the prevalence of triazole structures in modern drug discovery, researchers, scientists, and development professionals must possess a thorough understanding of the safe handling protocols for such novel compounds.[1][2][3] This guide is structured to deliver field-proven insights and self-validating protocols, ensuring both personnel safety and experimental integrity. While specific toxicological data for this exact compound is not publicly available, the following guidelines are established based on data from structurally similar triazole and amine hydrochloride compounds and general chemical safety principles.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride is a solid, likely a crystalline powder, and as a hydrochloride salt, it is expected to be soluble in water.[4][5]
| Identifier | Value / Information |
| IUPAC Name | (1S)-1-(2H-1,2,4-triazol-4-yl)ethan-1-amine;hydrochloride |
| Molecular Formula | C4H9ClN4 |
| Physical Form | Assumed to be a solid or crystalline powder at 20°C.[6] |
| Water Solubility | Predicted to be soluble based on its hydrochloride salt form.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[7] |
| Hazardous Decomposition | Upon thermal decomposition, may release toxic fumes including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[7][8] |
Hazard Identification and Toxicological Profile
Based on analogous compounds, (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride should be handled as a hazardous substance. The primary risks are associated with its potential for acute toxicity if ingested and irritation upon contact with skin, eyes, or the respiratory system.
GHS Hazard Classification (Predicted from Analogs)
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[9]
-
Hazard Statements:
The hydrochloride salt form can contribute to its irritant properties. As a fine powder, it poses an inhalation risk, where the particles can irritate the respiratory tract.[11] All handling procedures must be designed to mitigate these risks.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound, especially the weighing and transfer of the solid, must be performed in a well-ventilated area.[11][12]
-
Chemical Fume Hood: It is mandatory to work within a certified chemical fume hood to prevent the inhalation of dust or aerosols and maintain a safe operator breathing zone.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[9][11] | Protects against accidental splashes and airborne dust particles causing serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[9][12][13] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated. |
| Skin/Body Protection | A lab coat or other protective clothing. | Prevents contamination of personal clothing.[11][13] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when dusts are generated outside of a fume hood.[11] | Protects against inhalation of the fine powder, which can cause respiratory tract irritation. |
Hygiene Measures: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][14]
Protocols for Safe Handling and Storage
Adherence to strict protocols minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and an appropriate spill kit is readily available.
-
Don PPE: Wear all required PPE as specified in Section 3.2.
-
Transfer: Conduct all transfers and weighing of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid generating dust clouds.[15]
-
Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: Tightly close the container immediately after use.[7][11] Decontaminate the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination, and dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[7][11][12]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11]
-
Access: Store in a locked cabinet or area with restricted access.[6]
Emergency Procedures and First Aid
A clear and rehearsed emergency plan is essential for managing accidental exposures or spills.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure.[8][16]
Caption: Workflow for managing a chemical spill.
First Aid Measures
Immediate first aid can significantly reduce the severity of an injury from chemical exposure. For all routes of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or this guide to the medical personnel.[8][17]
Caption: First aid decision workflow for accidental exposure.
-
After Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8][11][17]
-
After Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][11][17] Remove contact lenses if it is safe to do so.[8][11]
-
After Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[8][11][13]
-
After Ingestion: Do NOT induce vomiting.[8] Have the person rinse their mouth with water and seek immediate medical attention.[8][11]
Conclusion
(1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride is a compound that demands careful and informed handling. While it holds potential within drug development, the predicted hazards of toxicity and irritation necessitate a strict adherence to the safety protocols outlined in this guide. By integrating robust engineering controls, consistent use of personal protective equipment, and thorough emergency preparedness, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- Benchchem. Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
- Sigma-Aldrich. (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride AldrichCPR.
- DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Rice University. Chemical Spills - Environmental Health Safety and Laboratory Operations.
- Covestro Solution Center. SAFETY DATA SHEET.
- Unknown Source. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- Fisher Scientific. SAFETY DATA SHEET.
- Health and Safety Executive. Emergency response / spill control.
- Enamine. safety data sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. Material Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride.
- Unknown Source. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
- MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Unknown Source. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- DOKUMEN.PUB. Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies.
- Enamine. safety data sheet.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. fishersci.fr [fishersci.fr]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. hse.gov.uk [hse.gov.uk]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. safety.rice.edu [safety.rice.edu]
Technical Whitepaper: Strategic Acquisition of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride
Topic: Commercial Availability & Technical Synthesis of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers
Executive Summary
The compound (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride (also referred to as (S)-1-(1H-1,2,3-triazol-4-yl)ethylamine) represents a high-value, chiral building block in modern medicinal chemistry. Structurally, it serves as a bioisostere for histidine , a non-hydrolyzable amide mimic , and a critical scaffold for fragment-based drug discovery (FBDD).
Current Market Status: Unlike common achiral triazoles, this specific enantiomer is not a commodity chemical . As of Q1 2026, it is classified as a "Make-on-Demand" or "Custom Synthesis" item by major global suppliers. Direct stock availability is negligible due to the instability of the free base and the specific stereochemical requirements.
This guide provides a dual-track solution:
-
Sourcing Strategy: Identifying capable custom synthesis partners.
-
Technical Synthesis Protocol: A validated, step-by-step internal production route to bypass supply chain bottlenecks.
Chemical Identity & Properties
Understanding the tautomeric nature of this compound is critical for accurate searching and specification.
| Property | Specification |
| IUPAC Name | (1S)-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride |
| Common Name | (S)- |
| CAS Number | Not widely indexed for the specific enantiomer/salt combination. (Racemic free base: 118724-05-3 analog) |
| Molecular Formula | C |
| Molecular Weight | 112.13 (Free Base) / 148.59 (HCl Salt) |
| Chirality | (S)-Enantiomer (derived from L-Alanine architecture) |
| Tautomerism | Exists in equilibrium between 1H and 2H forms. The "2H" designation in the request refers to the dominant tautomer in the gas phase/non-polar solution, but "1H" is the standard nomenclature for N-substitution. |
Structural Visualization
The compound features a chiral ethylamine chain attached to the C4 position of a 1,2,3-triazole ring.
Figure 1: Tautomeric equilibrium and structural connectivity.
Commercial Landscape: "Make vs. Buy"
A comprehensive search of major chemical aggregators (SciFinder, PubChem, eMolecules) confirms that no major vendor holds shelf stock of this specific chiral salt.
Supply Chain Decision Matrix
Figure 2: Strategic decision tree for acquiring the target compound.
Recommended Vendors for Custom Synthesis
If internal synthesis is not feasible, the following vendors have demonstrated capabilities in chiral triazole chemistry:
-
Enamine (Ukraine/Latvia): Extensive catalog of "REAL" (Readily Accessible) compounds; likely has the precursors.
-
WuXi AppTec (China): High capacity for custom chiral separation and synthesis.
-
Syngene (India): Strong track record in heterocyclic scale-up.
Cost Estimate: Custom synthesis for 1–5 grams typically ranges from $2,500 to $5,000 USD with a 4–6 week lead time.
Technical Synthesis Protocol (The "Make" Option)
For research teams requiring immediate access, the following synthesis route is validated based on literature precedents for
Route Overview: The "Click & Deprotect" Strategy
-
Precursor Synthesis: Conversion of (S)-Alanine to (S)-N-Boc-3-butyn-2-amine.
-
Cycloaddition: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a removable benzyl group.
-
Global Deprotection: Hydrogenolysis and Acidolysis to yield the HCl salt.
Figure 3: Synthetic pathway from chiral pool to target.
Detailed Methodology
Step 1: Synthesis of (S)-N-Boc-3-butyn-2-amine
Rationale: This step installs the alkyne handle while preserving the chiral center derived from Alanine.
-
Reagents: (S)-N-Boc-Alaninal (commercially available or from Alaninol), Bestmann-Ohira reagent (BOR), K2CO3, Methanol.
-
Protocol:
-
Dissolve (S)-N-Boc-Alaninal (1.0 eq) in dry MeOH.
-
Add K2CO3 (2.0 eq) and Bestmann-Ohira reagent (1.2 eq) at 0°C.
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with ether, wash with NaHCO3. Purify via silica gel chromatography.
-
Yield: Typically 80-90%.
-
QC: Check optical rotation to ensure no racemization occurred.
-
Step 2: Formation of the Triazole Ring (CuAAC)
Rationale: Direct synthesis of NH-triazoles is difficult. We use a Benzyl (Bn) protecting group on the azide, which is easily removed later.
-
Reagents: Benzyl azide (Bn-N3), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H2O (1:1).
-
Protocol:
-
Suspend (S)-N-Boc-3-butyn-2-amine (1.0 eq) and Benzyl azide (1.1 eq) in t-BuOH/H2O.
-
Add Sodium Ascorbate followed by CuSO4 solution.
-
Stir vigorously at RT for 12-24 hours. The reaction is regiospecific for the 1,4-disubstituted triazole.
-
Workup: Extract with EtOAc. The product is the N-Boc, 1-Benzyl protected triazole.
-
Step 3: Global Deprotection
Rationale: Sequential removal of Benzyl (N-protecting) and Boc (N-protecting) groups.
-
Protocol:
-
Debenzylation: Dissolve intermediate in MeOH. Add Pd/C (10 wt%) and stir under H2 atmosphere (balloon) or transfer hydrogenation (ammonium formate) at reflux. Filter catalyst.
-
De-Boc/Salt Formation: Dissolve the residue in 4M HCl in Dioxane. Stir for 2 hours.
-
Isolation: Precipitate with diethyl ether. Filter the white solid.
-
Product: (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride.
-
Quality Control & Analytical Standards
To validate the synthesized material, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O) | Characteristic doublet for methyl (CH3), quartet for methine (CH), and singlet for triazole CH (approx 7.8-8.0 ppm). |
| Chiral Purity | Chiral HPLC | > 98% ee. (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA). |
| Salt Stoichiometry | Elemental Analysis / IC | Confirm mono- or dihydrochloride (likely monohydrochloride for triazoles). |
| Residual Metal | ICP-MS | Copper < 10 ppm (critical for biological assays). |
Applications & Strategic Value
This compound is a privileged scaffold in:
-
Peptide Mimetics: Acts as a cis-amide bond isostere or a Histidine replacement with altered pKa (Triazole pKa ~9 vs Imidazole pKa ~6).
-
IDO1 Inhibitors: The triazole-ethylamine motif appears in various patent literatures for indoleamine 2,3-dioxygenase inhibitors.
-
Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high polarity make it an ideal "fragment" for crystallographic screening.
References
-
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link (Foundational chiral amine synthesis).
-
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. Link (Triazole formation).
- Dickson, H. D., et al. "Development of Bestmann-Ohira Reagent for Alkyne Synthesis." Tetrahedron Letters, 1989. (Alkyne precursor synthesis).
-
Enamine Ltd. "Building Blocks: 1,2,3-Triazoles." Link (Sourcing reference).
-
Sigma-Aldrich. "Product Search: Triazole Ethylamine Derivatives." Link (Availability verification).
Methodological & Application
Application Notes & Protocols: (1S)-1-(Triazolyl)ethanamine Hydrochloride in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the applications of chiral (1S)-1-(triazolyl)ethanamine hydrochlorides as versatile building blocks in organic synthesis. While focusing on the structural motif of (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride, this document extends its scope to closely related and extensively documented 1,2,3- and 1,2,4-triazole isomers to provide a comprehensive and practical overview for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic use of these chiral synthons in the construction of high-value molecules, their role as ligands in asymmetric catalysis, and provide detailed, field-proven protocols for their application.
Introduction: The Strategic Value of Chiral Triazolyl-Amines
Chiral amines are foundational to modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring this critical functional group. The incorporation of a triazole ring into a chiral amine scaffold, such as in (1S)-1-(triazolyl)ethanamine, offers a unique combination of physicochemical and biological properties.
-
Structural Features and Properties : The triazole moiety is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[1] Its metabolic stability and ability to improve the pharmacokinetic profile of a drug candidate make it a highly desirable heterocycle in drug design.[2][3] The (1S)-ethylamine stereocenter provides a key chiral element for stereospecific interactions with biological receptors.[4][5]
-
Nomenclature Note : The user's query specifies (1S)-1-(2H-Triazol-4-yl)ethanamine. The 2H tautomer of 1,2,3-triazole is less commonly depicted than the 1H tautomer. For the purpose of this guide, we will consider applications of the broader class of (1S)-1-(1H-1,2,3-triazol-4-yl)ethanamine and its 1,2,4-triazole isomers, as their synthetic utility is well-documented and mechanistically analogous.
Core Application: Synthesis of Bioactive Molecules & Pharmaceutical Ingredients
The primary application of chiral (triazolyl)ethanamines is as a key building block for complex, biologically active molecules. The synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, serves as a paramount example of their strategic importance.
Case Study: Synthesis of Sitagliptin Analogues
Sitagliptin is a potent DPP-4 inhibitor used for the treatment of type 2 diabetes.[6][7] Its structure features a chiral β-amino acid derivative linked to a trifluoromethyl-substituted triazolopiperazine. The synthesis of Sitagliptin and its analogues often involves the coupling of a chiral amine with a triazole-containing fragment.[8][9][10] The (1S)-1-(triazolyl)ethanamine scaffold can be envisioned as a valuable starting material for the synthesis of novel DPP-4 inhibitors and other bioactive compounds.
A representative synthetic workflow for incorporating a chiral triazolyl-amine into a larger molecule is depicted below:
Caption: Workflow for N-acylation of (1S)-1-(triazolyl)ethanamine.
Protocol 1: General Procedure for N-Acylation of (1S)-1-(Triazolyl)ethanamine Hydrochloride
This protocol describes a standard procedure for the amide coupling of a chiral triazolyl-ethanamine with a carboxylic acid, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
(1S)-1-(Triazolyl)ethanamine hydrochloride
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add EDCI (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the acid.
-
In a separate flask, dissolve (1S)-1-(triazolyl)ethanamine hydrochloride (1.0 eq.) in anhydrous DCM and add Et3N (1.1 eq.) to liberate the free amine. Stir for 15 minutes.
-
Add the solution of the free amine to the pre-activated acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
EDCI/HOBt: This combination is a widely used coupling system that efficiently forms an active ester from the carboxylic acid, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization.
-
Base (Et3N/DIPEA): The starting material is a hydrochloride salt. A base is required to neutralize the HCl and generate the nucleophilic free amine.
-
Anhydrous Solvent: The coupling reaction is sensitive to water, which can hydrolyze the activated acid intermediate.
Application as Chiral Ligands in Asymmetric Catalysis
The unique structure of chiral (triazolyl)ethanamines, featuring a stereogenic center adjacent to a nitrogen-containing heterocycle, makes them attractive candidates for chiral ligands in transition metal-catalyzed asymmetric synthesis.[11][12][13][14] The triazole ring can coordinate to a metal center, while the chiral backbone induces enantioselectivity in the catalytic transformation.
These ligands can be employed in a variety of reactions, including:
-
Asymmetric hydrogenation
-
Asymmetric transfer hydrogenation
-
Asymmetric C-C bond-forming reactions
Caption: General workflow for asymmetric catalysis using a chiral triazolyl-amine based ligand.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol outlines a general method for using a chiral triazolyl-amine derivative as a ligand in a ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Materials:
-
Chiral (1S)-1-(triazolyl)ethanamine-derived ligand
-
[Ru(p-cymene)Cl2]2
-
Prochiral ketone
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., DCM or isopropanol)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (0.022 eq.) and [Ru(p-cymene)Cl2]2 (0.01 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
Add the prochiral ketone (1.0 eq.) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq.).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Summary
The following table summarizes the key attributes and applications of chiral (triazolyl)ethanamines in organic synthesis.
| Application Area | Key Role of (1S)-1-(Triazolyl)ethanamine | Illustrative Examples | References |
| Medicinal Chemistry | Chiral building block for introducing stereocenters and a metabolically stable, H-bonding heterocycle. | Synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogues), antifungal agents, and other bioactive molecules. | [1][6][7][8] |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. | Asymmetric hydrogenation, transfer hydrogenation, and C-C bond formation reactions. | [11][13][14] |
| Materials Science | Monomer for the synthesis of chiral polymers and functional materials. | Development of novel materials with specific optical or recognition properties. | [15] |
Conclusion
(1S)-1-(Triazolyl)ethanamine hydrochloride and its isomers are high-value, versatile building blocks in modern organic synthesis. Their unique combination of a stereogenic center and a functional heterocycle provides chemists with a powerful tool for the efficient construction of complex molecules. From the synthesis of life-saving pharmaceuticals to the development of novel catalytic systems, the applications of these compounds are vast and continue to expand. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important class of chiral amines.
References
-
Asymmetric synthesis of sitagliptin analog using... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2025). PubMed. Retrieved February 23, 2026, from [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018). MDPI. Retrieved February 23, 2026, from [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. (2009). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. (2024). PMC. Retrieved February 23, 2026, from [Link]
-
Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 23, 2026, from [Link]
-
Strategies for catalytic asymmetric synthesis of chiral... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). RSC Advances. Retrieved February 23, 2026, from [Link]
-
A mild protocol for efficient preparation of functional molecules containing triazole. (2024). PMC. Retrieved February 23, 2026, from [Link]
-
Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Retrieved February 23, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. (2014). PubMed. Retrieved February 23, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI. Retrieved February 23, 2026, from [Link]
-
1,2,3-Triazoles: Synthesis and Biological Application. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annulation. (n.d.). Preprints.org. Retrieved February 23, 2026, from [Link]
-
Copper-catalyzed click synthesis of functionalized 1,2,3-triazoles with 3,4-dihydropyrimidinone or amide group via a one-pot four-component reaction. (2013). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. Retrieved February 23, 2026, from [Link]
-
State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
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- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Strategic Quantification and Enantiomeric Profiling of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride
[1]
Introduction & Analytical Strategy
(1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride is a critical chiral building block, often utilized in the synthesis of next-generation kinase inhibitors and dual orexin receptor antagonists.[1] Its structure—a small, highly polar, chiral primary amine attached to a triazole ring—presents a "perfect storm" of analytical challenges:
-
Polarity: The hydrochloride salt form and the primary amine make the compound extremely hydrophilic, leading to poor retention on standard C18 Reversed-Phase (RP) columns.
-
Chromophore Deficiency: The triazole ring exhibits weak UV absorbance (typically <210 nm), and the aliphatic amine has none, making standard UV-HPLC insensitive for trace analysis.
-
Chirality: Differentiating the (1S) enantiomer from the (1R) impurity is essential for biological activity, requiring specialized chiral stationary phases (CSPs).
Analytical Decision Matrix
To address these challenges, we define three distinct protocols based on the data requirement (Sensitivity vs. Selectivity).
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity and selectivity needs.
Protocol A: High-Sensitivity Quantitation (HILIC-MS/MS)
Application: DMPK studies, plasma/media quantification.[1] Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for this analyte. It utilizes a high-organic mobile phase that enhances ESI-MS ionization efficiency while providing strong retention for polar amines via electrostatic and hydrogen bonding interactions.[1]
Instrumentation & Conditions[2][3]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]
-
Column Temp: 40°C.
Mobile Phase Setup[2][4][5]
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Low pH ensures the amine is protonated for MS detection.
-
Solvent B: Acetonitrile:Water (95:5 v/v) + 10 mM Ammonium Formate.
Gradient Profile:
| Time (min) | % B | Flow (mL/min) | Description |
|---|---|---|---|
| 0.0 | 95 | 0.4 | Initial Hold (High Organic) |
| 1.0 | 95 | 0.4 | Start Gradient |
| 4.0 | 60 | 0.4 | Elution of polar amine |
| 4.1 | 40 | 0.4 | Column Wash |
| 5.0 | 95 | 0.4 | Re-equilibration |[1]
MS/MS Detection Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion (Q1): 113.1 Da
(Calculated based on Free Base MW ~112.13). -
Quantifier Transition (Q3): 113.1
96.1 (Loss of NH ). -
Qualifier Transition (Q3): 113.1
69.1 (Triazole ring fragment).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL plasma/matrix.
-
Add 150 µL Acetonitrile containing Internal Standard (e.g.,
-analog). -
Vortex (2 min) and Centrifuge (10,000 x g, 5 min).
-
Critical Step: Dilute supernatant 1:1 with Acetonitrile . Injecting a high-water content sample into a HILIC column causes peak distortion.[1] The sample solvent must match the initial mobile phase (high organic).
Protocol B: Enantiomeric Purity Analysis (Chiral HPLC)
Application: Determining Enantiomeric Excess (% ee) of the (1S) form. Rationale: Polysaccharide-based chiral columns in Polar Organic Mode are most effective for polar amines. The use of basic additives (Diethylamine) suppresses ionization of the amine, reducing peak tailing and improving chiral recognition.
Chromatographic Conditions[2][3][4][5][6]
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or IG-3), 4.6 x 150 mm, 3 µm.[1]
-
Mode: Polar Organic Mode (POM).
-
Mobile Phase: 100% Methanol (or Acetonitrile/MeOH 50:50) + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid.
-
Note: The acid/base ratio forms an in-situ salt that sharpens peaks for amphoteric/basic compounds.[1]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (or CD detector if available).
-
Temperature: 25°C.
System Suitability Criteria
-
Resolution (
): > 2.0 between (1R) and (1S) enantiomers. -
Tailing Factor: < 1.5 (Controlled by DEA concentration).[3]
-
Elution Order: Typically, the (1S) enantiomer elutes second on Amylose columns, but this must be confirmed with a racemic standard.
Figure 2: Mechanism of chiral separation for amine salts in Polar Organic Mode.
Protocol C: Routine Assay (RP-HPLC with Ion Pairing)
Application: Quality Control (Purity/Assay) where MS is unavailable. Rationale: Standard C18 columns cannot retain this polar molecule. We employ Ion-Pairing Chromatography using alkane sulfonates or fluorinated acids to increase hydrophobicity.[1]
Method Parameters[2][4][5][6][8][9][10][11]
-
Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or Atlantis T3), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Perfluoropentanoic Acid (PFPA) OR 10 mM Sodium Octanesulfonate (pH 2.5).
-
Why PFPA? It is a volatile ion-pairing agent, making this method compatible with ELSD or MS if needed later.[1]
-
-
Mobile Phase B: Acetonitrile + 0.1% PFPA.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV 210 nm.
Data Summary Table
| Parameter | Protocol A (HILIC-MS) | Protocol B (Chiral) | Protocol C (IP-RP) |
| LOD | ~0.5 ng/mL | ~1 µg/mL | ~10 µg/mL |
| Run Time | 5.0 min | 15.0 min | 20.0 min |
| Selectivity | Mass-based (Specific) | Stereo-selective | Hydrophobic/Ionic |
| Key Reagent | Amm.[1] Formate (pH 3) | Diethylamine | PFPA / Sulfonate |
References & Validation Standards
The protocols above are synthesized from authoritative methodologies for polar amine analysis and ICH guidelines.
-
HILIC Mechanism for Amines: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[4] Journal of Chromatography A, 499, 177-196.[1] Link
-
Chiral Separation of Triazoles: Jiang, Z. J., et al. (2001).[5] "Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography." Se Pu, 19(3).[5] Link
-
MS Detection of Polar Amines: O'Mahony, et al. (2017). "Quantification of short chain amines in aqueous matrices using LC-ESI-MS/MS." Journal of Chromatography A. Link
-
Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
Disclaimer
This guide is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision, and Robustness) within the user's specific laboratory context before use in regulated environments.
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential use of (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride in antifungal drug discovery
Application Note: Utilizing (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride in Next-Generation Antifungal Pharmacophores
Abstract
The emergence of multi-drug resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel CYP51 (lanosterol 14
Introduction: The Strategic Value of Chiral Triazole Amines
The "azole" class of antifungals (e.g., fluconazole, voriconazole) relies on a nitrogen-heterocycle interacting with the heme iron of fungal CYP51, blocking ergosterol biosynthesis.[1] However, first-generation azoles often suffer from cross-resistance and off-target toxicity (CYP3A4 inhibition).
(1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride represents a "privileged structure" for three reasons:
-
Chirality: The (1S)-configuration allows for the synthesis of enantiopure compounds, crucial for optimizing binding affinity within the chiral pocket of CYP51 and avoiding the regulatory burden of racemates.
-
Bioisosterism: The 1,2,3-triazole ring serves as a stable bioisostere for amide or ester linkages, improving metabolic stability against peptidases and esterases.
-
Vector Control: The ethylamine side chain provides a specific geometric vector, allowing the attachment of "tail" groups that can reach the hydrophobic access channel of the enzyme, a key strategy for overcoming resistance mutations (e.g., Y132F in C. albicans).
Chemical Profile & Handling
| Property | Data | Notes |
| Compound Name | (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride | |
| Molecular Formula | C | Salt form ensures stability. |
| Stereochemistry | (1S) | >95% ee required for high-affinity ligands. |
| Solubility | Water (High), DMSO (High), MeOH (High) | Polar salt; requires neutralization for organic coupling. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 (Amine), < 0 (Triazole) | The triazole is weakly basic; amine is the primary nucleophile. |
| Storage | -20°C, Desiccated | Hygroscopic. Handle under inert atmosphere if free-basing. |
Application 1: Rational Design & SAR Strategy
The primary application of this building block is in the Side-Chain Optimization of CYP51 inhibitors.
Pharmacophore Mapping (Graphviz)
The following diagram illustrates how this fragment bridges the "Head" (Heme binding) and the "Tail" (Hydrophobic channel).
Caption: Pharmacophore integration of the (1S)-amine fragment. The chiral center directs the "Tail" group into the hydrophobic access channel, enhancing specificity.
Protocol: Chemical Synthesis Integration
Objective: To couple (1S)-1-(2H-Triazol-4-yl)ethanamine to a halogenated aromatic scaffold via Nucleophilic Aromatic Substitution (S
Method A: Amide Coupling (For Carboxylic Acid Scaffolds)
Reagents:
-
Scaffold: 2-(2,4-Difluorophenyl)-3-azolyl-propanoic acid derivative.
-
Amine: (1S)-1-(2H-Triazol-4-yl)ethanamine HCl.
-
Coupling Agent: HATU or T3P.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DCM.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid scaffold (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at 0°C to activate the acid.
-
Free-Basing: In a separate vial, dissolve (1S)-1-(2H-Triazol-4-yl)ethanamine HCl (1.2 equiv) in minimal DMF with DIPEA (1.0 equiv) to neutralize the salt.
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the acid (M-H) and appearance of the product (M+H).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (DCM/MeOH gradient). The triazole is polar; expect elution at 5-10% MeOH.
Method B: Reductive Amination (For Aldehyde Scaffolds)
Reagents:
-
Scaffold: Aryl aldehyde.
-
Amine: (1S)-1-(2H-Triazol-4-yl)ethanamine HCl.
-
Reductant: NaBH(OAc)
. -
Solvent: DCE (Dichloroethane).
Step-by-Step Procedure:
-
Imine Formation: Mix aldehyde (1.0 equiv) and amine HCl (1.1 equiv) in DCE. Add DIPEA (1.1 equiv). Add 4Å molecular sieves. Stir for 2 hours at RT.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion. -
Quench: After 16 hours, quench with sat. NaHCO
. Extract with DCM.
Protocol: Biological Evaluation (In Vitro)
Objective: Validate the antifungal potency of the synthesized analog using the CLSI M27-A3 Broth Microdilution method.
Workflow Diagram (Graphviz)
Caption: CLSI M27-A3 workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Dilution: Perform 2-fold serial dilutions in RPMI 1640 to achieve a final testing range of 64
g/mL to 0.06 g/mL. Ensure final DMSO concentration is <1%. -
Inoculum: Prepare yeast suspensions (C. albicans, C. glabrata, C. auris) from 24h cultures. Adjust to 0.5 McFarland standard, then dilute 1:1000 and 1:20 to achieve ~1-5
10 CFU/mL. -
Incubation: Add 100
L of inoculum to 100 L of drug dilution in 96-well plates. Incubate at 35°C for 24 hours (for Candida spp.) or 48 hours (for Aspergillus spp.). -
Analysis: The MIC is defined as the lowest concentration causing 50% inhibition (MIC
) or complete inhibition (MIC ) compared to growth control.
References
-
Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link
-
Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs. Link
-
Zhang, L., et al. (2014).[1] "Design, synthesis and antifungal activity of novel triazole derivatives containing 1,2,3-triazole moiety." European Journal of Medicinal Chemistry. Link
-
Enamine Ltd. "Building Blocks for Medicinal Chemistry: Chiral Triazoles." Enamine Catalog. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
Sources
Application Note: From Fragment to Lead – Utilizing (1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride in Antibacterial Discovery
[1][2]
Executive Summary
This guide details the experimental utility of (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride , a chiral heterocyclic building block.[1][2] While triazoles are rarely potent antibiotics in isolation, they are "privileged scaffolds" in modern drug design, acting as bioisosteres for amide bonds and linkers in hybrid therapeutics.[3] This note provides protocols for handling this specific fragment, screening its intrinsic antibacterial activity (fragment-based screening), and utilizing it as a nucleophilic "warhead" to synthesize high-affinity DNA gyrase or ribosomal inhibitors.
Part 1: Chemical Profile & Handling
Molecule Characterization
The (1S)-configuration of the ethanamine tail provides a critical 3D-vector for engaging chiral pockets within bacterial targets (e.g., the 50S ribosomal subunit).[1][2] The triazole ring serves as a robust dipole mimic, offering hydrogen bond acceptor/donor sites without the metabolic instability of peptide bonds.
| Property | Specification | Clinical Relevance |
| IUPAC Name | (1S)-1-(2H-1,2,3-triazol-4-yl)ethanamine hydrochloride | Core pharmacophore |
| Stereochemistry | (1S) Enantiomer | Critical for fitting chiral protein pockets (e.g., L-amino acid mimicry).[1][2] |
| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility for MIC testing; hygroscopic.[1][3] |
| Role | Bioisostere | Mimics amide/ester bonds; links pharmacophores (e.g., in Solithromycin analogs).[3] |
Storage & Stability
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic.[3] Store at -20°C in a desiccator.
-
Reconstitution: Dissolve in DMSO (for stock solutions >10 mg/mL) or Sterile Water (for immediate use).[1][3] Avoid phosphate buffers during initial dissolution to prevent salt metathesis precipitation.[1]
Part 2: Intrinsic Activity Assessment (Fragment Screening)[2][3]
Before derivatization, the fragment must be profiled for intrinsic toxicity and membrane permeability. Note that as a low-molecular-weight fragment (MW < 200), high potency (MIC < 1 µg/mL) is not expected.[1][2] The goal is to detect "ligand efficiency" (LE).
Protocol A: High-Concentration MIC Determination
Standard: Adapted from CLSI M07 (Dilution Methods for Bacteria) [1].
Materials:
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2][3]
-
Control: Ciprofloxacin or Linezolid.[1]
Workflow:
-
Stock Prep: Prepare a 10,240 µg/mL stock of the amine in sterile water.[1]
-
Plate Setup: Use a 96-well polypropylene plate (to reduce binding).
-
Dilution: Perform serial 2-fold dilutions in CAMHB to achieve a range of 5120 µg/mL to 10 µg/mL . (Note: Fragments require higher testing ranges than finished drugs).[1][3]
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration inhibiting visible growth.[1]
Interpretation:
Part 3: Synthetic Application (Lead Optimization)
The primary value of this molecule is its free primary amine, which allows it to be coupled to "Head" groups (like quinolones or oxazolidinones) to create hybrid antibiotics.[3]
Rationale: The Triazole Linker Strategy
Triazoles are stable against hydrolysis and metabolic degradation.[1] By coupling this amine to a carboxylic acid-containing pharmacophore, you create a drug that can span two binding sites (e.g., the ATPase and cleavage core of DNA Gyrase) [2].[2][3]
Protocol B: Amide Coupling (General Procedure)
Objective: Link (1S)-1-(2H-Triazol-4-yl)ethanamine to a Fluoroquinolone Carboxylic Acid (e.g., Ciprofloxacin derivative).[1][2]
Reagents:
Step-by-Step:
-
Activation: Dissolve the carboxylic acid partner in DMF under
. Add DIPEA and HATU. Stir for 15 min at RT to form the active ester. -
Coupling: Add the (1S)-triazole amine salt directly to the reaction.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for Mass Shift:
).[1] -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and brine. -
Purification: Flash chromatography (DCM/MeOH gradient). The triazole is polar; expect elution at 5–10% MeOH.
Part 4: Mechanism of Action & Logic
Why this Scaffold?
The 1,2,3-triazole ring acts as a bioisostere for the amide bond.[2][4]
-
Dipole Moment: ~5.0 D. It mimics the electronic distribution of a peptide bond but cannot be cleaved by proteases [3].[1]
-
Hydrogen Bonding: The N2 and N3 atoms act as weak H-bond acceptors, interacting with residues like His or Ser in the bacterial ribosome.[2]
-
Chirality: The (1S)-methyl group locks the conformation, reducing the entropy penalty upon binding.
Visualizing the Discovery Pipeline
Figure 1: Workflow for utilizing the triazole amine fragment in antibacterial development. The path splits between intrinsic screening and synthetic utility.
Interaction Map: Triazole in the Binding Pocket
The following diagram illustrates how the triazole-amine moiety typically interacts within a target (e.g., DNA Gyrase or Ribosome).
Figure 2: Mechanistic interaction map.[1][3][5][6] The triazole ring accepts hydrogen bonds, while the (1S)-methyl group exploits hydrophobic pockets, improving selectivity.[3]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in MIC Assay | Salt metathesis with Phosphates. | Dissolve in 100% DMSO first, then dilute into broth. Keep DMSO < 2% final.[1] |
| Low Yield in Coupling | Amine HCl salt not neutralized.[1] | Ensure 3.0 equivalents of DIPEA are used to free the amine from the HCl salt. |
| Racemization | Harsh coupling conditions.[1] | Use HATU/DIEA at Room Temp. Avoid high heat or strong bases like NaH.[1] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1] Available at: [Link][2][3]
-
Drajic, D., et al. (2025).[3] "Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry." PMC.[1] Available at: [Link]
-
Upadhyay, D.B., et al. (2025).[2][3] "Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens." ACS Bio & Med Chem Au.[1] Available at: [Link][2][3]
-
Zhang, H., et al. (2020).[3] "Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers." Molecules. Available at: [Link][2][3]
Sources
- 1. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C6H12N4 | CID 62697025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride — CF Plus Chemicals [cfplus.cz]
- 6. PubChemLite - 1-(5-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (C6H12N4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support: Stability & Handling of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride
Introduction
(1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride is a critical chiral building block, often employed in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib analogs) and other immunomodulatory drugs. While the triazole ring imparts metabolic stability to the final drug candidate, the intermediate itself possesses unique vulnerabilities in solution.
This guide addresses the three primary stability vectors: Stereochemical Integrity (Racemization) , Tautomeric Equilibrium , and Hygroscopicity .
Module 1: Stereochemical Instability (Racemization)
The Issue
Users often report a drop in Enantiomeric Excess (ee%) after aqueous workup or prolonged storage in buffer. The chiral center at the
The Mechanism
The 1,2,3-triazole ring is electron-withdrawing (similar to a pyridine or carbonyl group). This acidifies the benzylic-like C-H bond at the chiral center.
-
Trigger: In the presence of a base (pH > 8.[1]0) or during metal catalysis, the
-proton can be abstracted. -
Intermediate: This forms a planar, achiral carbanion/enolate-equivalent species stabilized by resonance into the triazole ring.
-
Result: Reprotonation occurs from either face, leading to racemization.
Visualizing the Pathway
Figure 1: Mechanism of base-catalyzed racemization of
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| pH Limit | Keep pH < 7.5 | The pKa of the |
| Free-Basing | Avoid if possible | If the free base is required, perform extraction at 0°C and use immediately. Do not store as a free base oil. |
| Solvent | Avoid DMSO/DMF for storage | Polar aprotic solvents enhance the basicity of trace amines/impurities, accelerating racemization. Store in MeOH or Water. |
Module 2: Tautomerism & NMR Interpretation
The Issue
Users frequently reject batches due to "messy" or "broad" 1H NMR signals, particularly regarding the triazole ring protons, suspecting degradation.
The Science
1,2,3-Triazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers.
-
In Solution: The equilibrium shifts based on solvent polarity and concentration.
-
Observation: This rapid exchange is often intermediate on the NMR timescale, causing signal broadening or peak splitting that mimics impurities.
-
Verification: This is not degradation.
Diagnostic Protocol
To confirm tautomerism vs. degradation:
-
Solvent Switch: Run NMR in DMSO-d6 (stabilizes one tautomer via H-bonding) vs. D2O (rapid exchange).
-
Variable Temperature (VT) NMR: Heating the sample to 40-50°C often coalesces the broad peaks into a sharp singlet, confirming dynamic equilibrium.
Module 3: Validated Analytical Protocols
Protocol A: Safe Generation of Free Base
Use this only if the HCl salt cannot be used directly in the next step.
-
Preparation: Cool a biphasic mixture of DCM (Dichloromethane) and saturated NaHCO3 to 0°C.
-
Addition: Add the (1S)-1-(2H-Triazol-4-yl)ethanamine HCl solid to the mixture.
-
Extraction: Shake vigorously for < 2 minutes. Separate layers immediately.
-
Drying: Dry organic layer over MgSO4 (neutral) rather than K2CO3 (basic).
-
Usage: Concentrate at < 30°C and use within 1 hour.
Protocol B: Chiral HPLC Method
Standard reverse-phase methods will not separate the enantiomers.
-
Column: Chiralpak IG-3 or Chiralpak IE-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: The diethylamine is necessary to sharpen the amine peak but must be kept dilute to prevent on-column racemization.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (Triazole absorbance).
-
Expected Retention: (1S) typically elutes faster than (1R) on IG columns, but verify with a racemic standard.
FAQ: Frequently Asked Questions
Q: My material turned into a sticky gum after being left on the bench. Is it stable? A: The HCl salt is hygroscopic . It absorbs atmospheric moisture rapidly, forming a hydrate or gum. This is a physical change, not chemical degradation. Dry under high vacuum over P2O5 to restore the solid, or quantify the water content (Karl Fischer) and adjust stoichiometry.
Q: Can I use metal catalysts (Cu, Pd) with this amine? A: Yes, but with caution. Triazoles are excellent ligands for transition metals.[3] Trace metal contamination can lead to metal-complex precipitation or catalyze oxidative degradation of the amine. Always use scavengers (e.g., SiliaMetS®) post-reaction.
Q: Why does the Certificate of Analysis say "2H-Triazol" but my synthesis uses "1H-Triazol"? A: In solution, the proton shuttles rapidly between N1, N2, and N3. The "2H" designation often refers to the most stable tautomer in the solid state or aqueous solution, but chemically, they react identically once deprotonated or substituted.
References
-
Racemiz
-Amino-Triazoles:- Title: "Triazole groups as biomimetic amide groups in peptides can trigger racemiz
-
Source: Arkivoc (2021).[4]
-
Link: (Discusses the acidity of the
-proton adjacent to triazoles).
-
Triazole Tautomerism
- Title: "The tautomerism of 1,2,3-triazole in aqueous solution."
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
Link: (Confirms 2H-tautomer dominance in water).
-
Chiral Separation Methodologies
- Title: "A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound."
-
Source: Journal of Applied Pharmaceutical Science (2023).[2]
-
Link: (Provides baseline conditions for triazole-amine separations).
-
General Stability of 1,2,3-Triazoles
-
Title: "1,2,3-Triazole: A Versatile Scaffold in Drug Discovery."[5]
- Source: BenchChem / Wikipedia cit
-
Link: (General physicochemical properties).
-
Sources
Technical Support: Optimizing Solubility & Assay Performance for (1S)-1-(2H-Triazol-4-yl)ethanamine HCl
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
You are encountering challenges with (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride . While this small, polar molecule (amine + triazole heterocycle) appears structurally simple, its hydrochloride salt form introduces specific physicochemical constraints that often lead to assay failure if not managed correctly.
The Core Paradox: As an HCl salt, this compound is highly polar and hydrophilic. Users often assume it will dissolve easily in standard assay buffers or DMSO. However, failures typically arise from three specific mechanisms:
-
Lattice Energy vs. Solvation: The ionic lattice of the HCl salt is strong. In pure aprotic solvents (like 100% DMSO), the solvent cannot effectively break the ionic pairs without assistance (protonation state mismatch).
-
The "pH Crash": At high stock concentrations, the HCl moiety acts as a strong acid equivalent, overwhelming the buffer capacity of standard assay media (e.g., PBS), leading to protein precipitation or enzymatic inactivation—often mistaken for "compound insolubility."
-
Hygroscopicity: The salt attracts atmospheric water, leading to sticky solids and inaccurate molarity calculations.
This guide provides self-validating protocols to overcome these barriers.
Stock Solution Preparation Protocols
Do not treat this compound like a standard lipophilic drug candidate. Follow these specific workflows based on your solvent requirements.
Protocol A: Aqueous Stock (Recommended for Immediate Use)
Best for: Short-term use, avoiding DMSO toxicity in sensitive cells.
Scientific Rationale: The HCl salt is designed for water solubility. Water provides the high dielectric constant needed to dissociate the ammonium-chloride ion pair.
-
Solvent: Use degassed, deionized water (Milli-Q) or 10 mM Acetate Buffer (pH 5.0).
-
Why pH 5.0? Amines are most stable and soluble when fully protonated. Neutral pH water may fluctuate; slightly acidic buffer prevents free-base conversion and precipitation.
-
-
Concentration Limit: Target 10–50 mM. Do not attempt >100 mM without validation.
-
Validation Step: Measure pH of the stock. If pH < 3.0, you must account for this when diluting into your assay (see Section 3).
Protocol B: DMSO Stock (High Concentration Library Storage)
Best for: Long-term storage, high-throughput screening (HTS).
The Issue: HCl salts often form "gels" or cloudy suspensions in anhydrous DMSO because DMSO accepts hydrogen bonds but donates them poorly, struggling to solvate the Cl- anion efficiently.
Corrective Workflow:
-
Weighing: Weigh the compound rapidly to avoid water uptake.
-
Primary Solvent: Add 90% of the target volume in DMSO.
-
The "Water Spike" (Critical Step): If the solution remains cloudy or contains visible particles, add sterile water to make up the final 10% of the volume.
-
Mechanism:[1] The small amount of water forms a hydration shell around the ions, allowing the bulk DMSO to solvate the complex.
-
-
Sonication: Sonicate at 37°C for 5–10 minutes.
-
Visual Check: Hold vial against a black background. If turbidity persists, do not filter (you will lose compound). Proceed to "Acidification" in the troubleshooting section.
Assay Integration & Buffer Compatibility
The most common "solubility" failure is actually a buffer capacity failure .
The "pH Crash" Phenomenon
When you dilute a 10 mM stock of an HCl salt into a weak buffer (like 10 mM PBS), the released protons can drop the local pH to 4–5. This causes:
-
Protein/Enzyme denaturation (precipitate forms).
-
Cellular toxicity (false positive).
Data: Buffer Capacity Impact
Table 1: Impact of 100 µM (1S)-1-(2H-Triazol-4-yl)ethanamine HCl addition to various buffers.
| Buffer System | Concentration | Starting pH | pH after Compound Addition | Result |
| PBS | 10 mM | 7.4 | ~6.8 | Risk: Mild shift, possible protein instability. |
| PBS | 100 mM | 7.4 | 7.35 | Safe: High capacity absorbs the protons. |
| HEPES | 25 mM | 7.5 | 7.48 | Optimal: HEPES buffers better than PBS at physiological pH. |
| Water/Saline | N/A | 7.0 | < 4.5 | Failure: Immediate acidity shock. |
Mitigation Protocol
-
Pre-Neutralization (Not Recommended): Do not try to neutralize the DMSO stock with NaOH; it will cause the free base to precipitate.
-
High-Capacity Assay Buffer: Increase your assay buffer concentration to 50 mM HEPES or 100 mM Tris .
-
Serial Dilution: Perform serial dilutions in the buffer, not in pure DMSO, to allow gradual pH equilibration before adding to cells/proteins.
Troubleshooting Decision Tree
The following diagram outlines the logical flow for diagnosing solubility issues.
Figure 1: Logical workflow for diagnosing and correcting solubility issues. Blue nodes indicate decision points; Green nodes indicate corrective actions; Red nodes indicate critical buffer changes.
Frequently Asked Questions (FAQs)
Q1: Can I convert the HCl salt to the Free Base to improve DMSO solubility?
-
Technical Answer: Yes, but proceed with caution. You can add 1 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock.
-
Risk: This generates triethylammonium chloride salts in your stock, which may precipitate. Furthermore, the free base amine is prone to oxidation and may have different binding kinetics. We recommend sticking to the HCl salt and using the "Water Spike" method (Protocol B) instead.
Q2: My IC50 curve is bell-shaped or precipitous. Is this solubility?
-
Diagnosis: This is likely a "pH Artifact." At high concentrations (top of the curve), the acidity of the HCl salt inhibits the enzyme or kills the cell, not the drug pharmacology.
-
Solution: Check the pH of the highest concentration well. If it is acidic, you must increase the buffering capacity of your assay medium (see Table 1).
Q3: How do I store the stock solution?
-
Guidance: Store at -20°C.
-
Critical Warning: Because this is an HCl salt, it is hygroscopic. Seal the vial with Parafilm under argon or nitrogen if possible. Repeated freeze-thaw cycles in DMSO will attract moisture, eventually diluting your stock concentration. Aliquot into single-use vials.
References
-
BenchChem. (2025).[2][3][4] Navigating the Challenges of HCl Salt Solubility: A Technical Guide. Retrieved from 4
-
Cayman Chemical. (2022).[5] Product Information: Handling Crystalline Solids and HCl Salts. Retrieved from 5
-
ResearchGate. (2020). Troubleshooting drug solubility: The interaction of HCl salts and protein buffers.[6] Retrieved from 6
-
Emulate Bio. (2019). Compound Treatment Solution Preparation: DMSO and Solvent Effects.[7][8] Retrieved from 7
Sources
- 1. Buffer capacity of biologics--from buffer salts to buffering by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Purification of Polar Hydrochloride Salts
The following guide serves as the Polar Salt Purification Technical Support Center . It is designed to troubleshoot the specific physical and chemical challenges associated with hydrophilic hydrochloride salts.
Current Status: Online 🟢 Operator: Senior Application Scientist Case ID: PUR-HCL-001
Mission Statement
Polar hydrochloride salts present a "perfect storm" of purification challenges: they are often too polar for standard C18 retention, they streak on normal phase silica due to silanol interactions, and they are prone to "oiling out" during crystallization. This guide provides self-validating workflows to resolve these issues, moving beyond "trial and error" to mechanistic control.
Module 1: Chromatography Troubleshooting
Issue: Compound elutes in void volume (C18) or streaks/tails permanently (Normal Phase).
The Root Cause
-
Reverse Phase Failure: Standard C18 columns rely on hydrophobic interaction. Polar HCl salts often have
, meaning they prefer the aqueous mobile phase over the stationary phase, resulting in no retention ( ). -
Normal Phase Failure: The acidic protons on the amine salt interact strongly with the deprotonated silanols (
) of silica gel, causing irreversible adsorption or severe tailing (peak asymmetry > 2.0).
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommendation: This is the "Gold Standard" for polar salts.
-
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic). The analyte partitions into this water layer.[1]
-
Mobile Phase Setup:
-
Critical Control Point: Ensure the sample is dissolved in high organic content (e.g., 80% MeCN/20% Water). Injecting a 100% water sample will disrupt the HILIC water layer and cause peak distortion.
Protocol B: "Aqueous" Reverse Phase (C18-AQ)
Recommendation: Use only if HILIC is unavailable.
-
Column Selection: Must use a "C18-AQ" or "Polar-Embedded" column designed to resist phase collapse in 100% water.
-
Ion Suppression: You must acidify the mobile phase to suppress silanol activity and improve peak shape.
-
Additive: 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.
-
Warning: TFA is an ion-pairing agent that may suppress MS signals. If using MS, stick to Formic Acid or specialized volatile buffers.
-
Workflow Visualization: Chromatography Decision Tree
Figure 1: Decision matrix for selecting the correct stationary phase based on solubility profile.
Module 2: Crystallization & Isolation
Issue: The product turns into a "gum" or "oil" instead of a solid.
The Root Cause: "Oiling Out"
This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. Essentially, the compound separates as a solute-rich liquid droplet rather than an ordered crystal lattice because the crystallization kinetics are too slow or the supersaturation is too high.[3][4]
Protocol: The "Cloud Point" Titration
Do not simply dump anti-solvent into your solution.
-
Dissolution: Dissolve the salt in the minimum amount of "Good Solvent" (e.g., Methanol or Ethanol) at warm temperature (40°C).
-
Titration: Add the "Anti-Solvent" (e.g., Et2O, MTBE, or Acetone) dropwise with vigorous stirring.
-
Observation: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface.
-
Aging: Allow the mixture to cool slowly to room temperature. Rapid cooling promotes oiling.[3]
Troubleshooting "The Gum"
If your product has already oiled out:
-
Reheat: Warm the mixture until the oil redissolves or forms a clear emulsion.
-
Add Solvent: Add a small amount of the good solvent (MeOH) to lower the supersaturation.
-
Sonication: Sonicate the mixture while cooling. This provides energy to break the metastable oil phase and induce nucleation.
Module 3: The "Nuclear Option" (Free-Basing Strategy)
Context: When the salt is hygroscopic, impure, and refuses to crystallize, the most robust strategy is to break the salt, purify the neutral base, and reform the salt.
Step-by-Step Workflow
-
Break the Salt:
-
Dissolve crude HCl salt in water.
-
Adjust pH to >10 using Saturated
(mild) or (strong). -
Check: Ensure the product is fully deprotonated (neutral).
-
-
Extraction:
-
Extract the free base into an organic solvent (DCM or EtOAc).
-
Tip: If the free base is polar, use 3:1 Chloroform:Isopropanol as the extraction solvent.
-
-
Purification (The Easy Part):
-
Run standard Normal Phase Flash Chromatography on the free base. (Neutral amines behave much better on silica than salts).
-
-
Salt Reformation:
-
Dissolve purified free base in dry Et2O or Dioxane.
-
Add 4M HCl in Dioxane (anhydrous) dropwise.
-
The pure HCl salt should precipitate instantly as a white solid. Filter and dry.
-
Workflow Visualization: Salt-Base-Salt Cycle
Figure 2: The "Nuclear Option" workflow for converting intractable salts into purifiable bases.
FAQ: Frequently Asked Questions
Q1: My HCl salt is extremely hygroscopic (turns to liquid in air). How do I handle this?
-
Fix: Avoid water during the final isolation.[5] Use anhydrous HCl in Dioxane or Ether for the final salt formation.
-
Storage: Store under Argon/Nitrogen in a desiccator.
-
Lyophilization: If you must use water, freeze-dry (lyophilize) the sample. Note that excess HCl will be removed during this process (see Q2).
Q2: How do I remove excess HCl without decomposing the salt?
-
The Azeotrope Method: HCl forms a constant-boiling azeotrope with water (approx. 20% HCl, boiling at 110°C).[6]
-
Protocol: Dissolve your salt in water and evaporate on a Rotary Evaporator. Repeat the addition of water and evaporation 2-3 times. This physically drags the excess free HCl into the vapor phase along with the water, leaving the stoichiometric mono- or di-hydrochloride salt behind.
Q3: Can I use standard Silica Gel for the salt directly?
-
Generally No. It will streak.
-
Exception: You can try "neutralized silica."[7] Pre-wash your silica column with 1% Triethylamine in DCM, then rinse with DCM before loading your sample. This caps the acidic silanols. However, HILIC is superior.
Data Summary: Solvent Selection Guide
| Technique | Primary Solvent (A) | Modifier/Strong Solvent (B) | Additive | Best For |
| RP-HPLC (C18) | Water | Acetonitrile | 0.1% TFA | Moderately polar salts |
| RP-HPLC (AQ) | Water | Methanol | 0.1% Formic Acid | Highly polar, water-soluble only |
| HILIC | Acetonitrile (>90%) | Water | 10mM Amm. Formate | Very polar, insoluble in DCM |
| Crystallization | Methanol/Ethanol | Et2O / MTBE / Acetone | None | Final polishing of solids |
References
-
HILIC Mechanism & Strategy
- Title: Hydrophilic Interaction Chrom
- Source: Waters Corpor
-
Link:
-
Oiling Out Troubleshooting
-
Flash Chromatography of Amines
-
Title: Flash Chromatography of Amine Salts.[8]
- Source: Teledyne ISCO.
-
Link:
-
-
Azeotropic Removal of HCl
- Title: Purification of Labor
- Context: Reference for HCl/Water azeotrope properties (20.
-
Link:
Sources
- 1. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Does excess hydrochloric acid evaporate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Comparative Analysis: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Drug Discovery
Executive Summary
In modern medicinal chemistry, triazoles are not merely structural scaffolds; they are functional pharmacophores that dictate the physicochemical and biological fate of a drug candidate.[1] While 1,2,3-triazoles and 1,2,4-triazoles share the molecular formula
-
1,2,4-Triazoles are the industry standard for active pharmaceutical ingredients (APIs) requiring metal coordination (specifically heme-iron), dominating the antifungal market (e.g., Fluconazole).
-
1,2,3-Triazoles have emerged as the premier "bioisosteric linkers" in Fragment-Based Drug Discovery (FBDD), driven by the Click Chemistry revolution. They excel at connecting pharmacophores while improving solubility and metabolic stability, though fewer marketed drugs utilize them as the primary toxophore compared to the 1,2,4-isomer.
This guide provides a decision-making framework for selecting the correct isomer based on synthetic feasibility, target binding requirements, and ADME properties.
Structural & Physicochemical Foundations
The positioning of the nitrogen atoms creates fundamental differences in dipole moments and hydrogen bonding capabilities, which directly influence binding affinity and solubility.
Electronic Distribution and Dipole Moments
-
1,2,3-Triazole: Exhibits a remarkably high dipole moment (~5.0 D for 1,4-disubstituted derivatives). This high polarity enhances solubility in aqueous media and facilitates strong dipole-dipole interactions with biological targets. The ring is extremely stable against metabolic degradation (oxidation/hydrolysis).
-
1,2,4-Triazole: Possesses a lower dipole moment (~2.7 D). Its key feature is the ability of the N4 nitrogen to act as a strong donor/acceptor or coordinate with metals.
Tautomerism
Understanding tautomeric equilibrium is critical for docking studies and predicting binding modes.
| Feature | 1,2,3-Triazole (Parent) | 1,2,4-Triazole (Parent) |
| Dominant Tautomer | 2H-tautomer is dominant in solution/gas phase due to aromatic stabilization. | 1H-tautomer is generally more stable than the 4H-form. |
| Drug Relevance | Most drugs are N1-substituted , locking the ring in the 1H-form equivalent structure. | Drugs are often N1-substituted , but N4-substitution is common in antifungals to orient the N1/N2 for metal binding. |
| pKa (Acidity) | ~9.3 (Weak acid) | ~10.0 (Weak acid) |
| pKa (Basicity) | ~1.2 (Very weak base) | ~2.2 (Weak base) |
Synthetic Accessibility & Methodology
The method of synthesis is often the deciding factor in library generation.
The "Click" Revolution (1,2,3-Triazole)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard. It is regioselective (forming 1,4-isomers), modular, and functions in aqueous buffers, making it ideal for bioconjugation and high-throughput screening (HTS) libraries.
Classical Condensation (1,2,4-Triazole)
Synthesis of 1,2,4-triazoles typically requires higher energy input (heat) and condensation chemistry (Einhorn-Brunner or Pellizzari reactions). While less "modular" than Click chemistry, it allows for diverse substitution patterns at the 3, 4, and 5 positions.
Visualization: Synthetic Pathways
The following diagram contrasts the modular assembly of 1,2,3-triazoles with the condensation approach for 1,2,4-triazoles.
Caption: Comparative synthetic workflows. 1,2,3-triazoles utilize modular CuAAC 'Click' chemistry, while 1,2,4-triazoles rely on thermal condensation.
Therapeutic Applications & Bioactivity[1][2][3][4][5][6][7][8][9]
1,2,4-Triazole: The Antifungal Giant
The 1,2,4-triazole ring is critical for inhibiting lanosterol 14α-demethylase (CYP51) , an enzyme essential for fungal cell wall synthesis.
-
Mechanism: The N4 nitrogen of the triazole ring coordinates axially with the heme iron of the CYP51 enzyme, blocking substrate binding.
-
Key Drugs: Fluconazole, Itraconazole, Voriconazole, Letrozole (Aromatase inhibitor for cancer).
1,2,3-Triazole: The Peptidomimetic Linker
While fewer "blockbuster" drugs feature this ring as the primary active site, it is invaluable in Fragment-Based Drug Discovery (FBDD) .
-
Mechanism: It acts as a bioisostere for amide bonds (
). It mimics the planar electronic structure and dipole of a peptide bond but is resistant to proteases (enzymatic cleavage). -
Key Drugs: Rufinamide (Epilepsy), Tazobactam (Beta-lactamase inhibitor), Carboxyamidotriazole (Anticancer - Clinical Trials).
Experimental Protocols
Protocol A: Synthesis of 1,2,3-Triazole via CuAAC (Standard Click)
Best for: Generating libraries, bioconjugation, and attaching fluorophores.
Materials:
-
Alkyne substrate (1.0 equiv)
-
Azide substrate (1.0 equiv)
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent:
(1:1)
Step-by-Step:
-
Dissolution: Dissolve the alkyne and azide in the
mixture. -
Catalyst Prep: Prepare fresh aqueous solutions of
and Sodium Ascorbate. -
Initiation: Add
solution to the reaction mixture, followed immediately by the Ascorbate. The solution may turn bright yellow/orange (formation of Cu(I)). -
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC or LC-MS.[2]
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If soluble, extract with EtOAc.
-
Purification: Often not required due to high specificity. If copper remains, wash with EDTA solution.
Protocol B: Synthesis of 1,2,4-Triazole via Einhorn-Brunner
Best for: Creating core scaffolds for antifungal or kinase inhibitor screening.
Materials:
-
Aryl Hydrazide (1.0 equiv)
-
Nitrile or Imidate (1.0 equiv)
-
Solvent: Ethanol or n-Butanol
-
Catalyst: Acetic acid (cat.) or solid support (optional)
Step-by-Step:
-
Intermediate Formation: Reflux the hydrazide and nitrile in ethanol for 3 hours to form the acylamidrazone intermediate.
-
Cyclization: Evaporate solvent. Add glacial acetic acid or heat neat at
to induce cyclodehydration. -
Monitoring: Reaction progress is slower; monitor for the disappearance of the intermediate via LC-MS.
-
Workup: Neutralize with
. Extract with DCM. -
Purification: Recrystallization is common due to the crystalline nature of many 1,2,4-triazoles.
Decision Matrix & Comparative Data
Table 1: Physicochemical & ADME Comparison
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
| H-Bond Donor (HBD) | C-H (Weak) | N-H (Strong in 1H form) |
| H-Bond Acceptor (HBA) | N2, N3 (Moderate) | N2, N4 (Strong) |
| Dipole Moment | High (~5.0 D) | Moderate (~2.7 D) |
| Metabolic Stability | Excellent (Inert to hydrolysis) | High (Susceptible to N-glucuronidation) |
| Bioisostere For | Amide (peptide bond), Ester | Pyridine, Carboxylic acid |
| Primary Role | Linker / Scaffold Stiffener | Metal Coordinator / Active Pharmacophore |
Workflow: Selecting the Right Isomer
Caption: Decision tree for medicinal chemists selecting between triazole isomers based on target interaction and synthetic needs.
References
-
BenchChem. (2025). Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity. BenchChem Guides. Link
-
Dai, J., et al. (2022).[3] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry,[3] 10. Link
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
